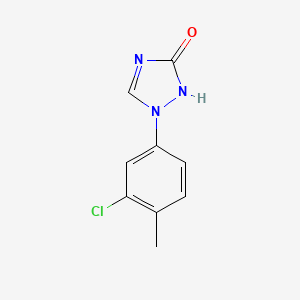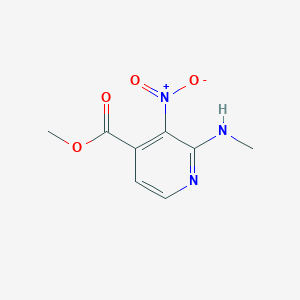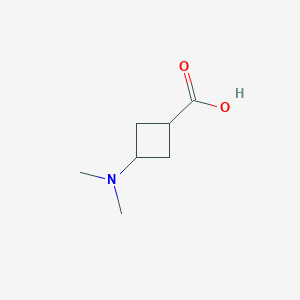
3-(Dimethylamino)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1628252-12-9 . It has a molecular weight of 143.19 . The IUPAC name for this compound is 3-(dimethylamino)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-(Dimethylamino)cyclobutane-1-carboxylic acid” is 1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a solid at room temperature .Applications De Recherche Scientifique
Pharmacology
In pharmacology, 3-(Dimethylamino)cyclobutane-1-carboxylic acid is explored for its potential as a building block in drug design and synthesis . Its unique structure could be utilized in the creation of novel compounds with therapeutic properties.
Biochemistry
Biochemists study this compound for its reactivity and interaction with biological molecules. It may serve as an analog or inhibitor in enzymatic reactions, helping to elucidate biochemical pathways or as a tool in the study of metabolic processes .
Materials Science
The applications in materials science include the development of new polymeric materials. The cyclobutane ring in 3-(Dimethylamino)cyclobutane-1-carboxylic acid can impart rigidity and stability to polymers, which is valuable in creating materials with specific mechanical properties .
Organic Synthesis
This compound is valuable in organic synthesis as a precursor or intermediate. Its incorporation into larger organic frameworks can lead to the synthesis of complex molecules with potential applications in various chemical industries .
Analytical Chemistry
In analytical chemistry, derivatives of 3-(Dimethylamino)cyclobutane-1-carboxylic acid could be used as standards or reagents in chromatography and spectroscopy for the quantification and identification of substances .
Environmental Science
Environmental scientists might investigate the breakdown products of 3-(Dimethylamino)cyclobutane-1-carboxylic acid to understand its environmental fate and impact. It could also be used in the study of environmental contaminants and their remediation .
Agriculture
In agriculture, research may focus on the use of 3-(Dimethylamino)cyclobutane-1-carboxylic acid as a precursor for agrochemicals. Its structural properties could lead to the development of new pesticides or plant growth regulators .
Safety and Hazards
Propriétés
IUPAC Name |
3-(dimethylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVCMRHXYLTQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)
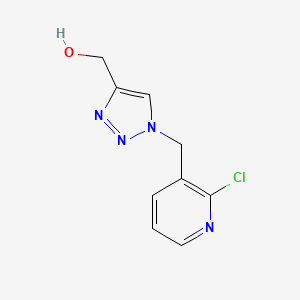
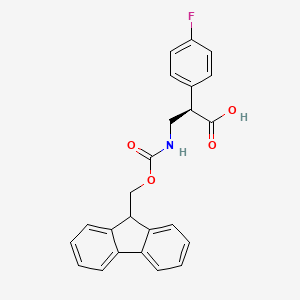
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
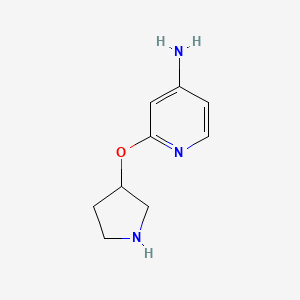
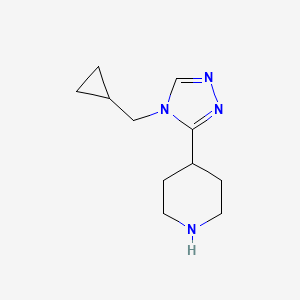
![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)



